2-(4-Hexylphenyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hexylphenyl)propane-1,3-diol is an organic compound with the molecular formula C15H24O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone The compound is characterized by a hexyl group attached to a phenyl ring, which is further connected to the propane-1,3-diol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hexylphenyl)propane-1,3-diol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as hexylmagnesium bromide) reacts with a suitable precursor like 4-bromophenylpropane-1,3-diol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .
Another method involves the reduction of 2-(4-Hexylphenyl)propane-1,3-dione using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone groups into hydroxyl groups, yielding the desired diol .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hexylphenyl)propane-1,3-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Hexylphenyl)propane-1,3-dione or 2-(4-Hexylphenyl)propanoic acid.
Reduction: Formation of this compound or hexylbenzene.
Substitution: Formation of 2-(4-Hexylphenyl)propane-1,3-dichloride or 2-(4-Hexylphenyl)propane-1,3-dibromide.
Scientific Research Applications
2-(4-Hexylphenyl)propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(4-Hexylphenyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl and hexyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-Hexylphenethyl)propane-1,3-diol: Similar structure but contains an amino group instead of hydroxyl groups.
2-Methyl-1,3-propanediol: Similar diol structure but with a methyl group instead of a hexylphenyl group.
Uniqueness
2-(4-Hexylphenyl)propane-1,3-diol is unique due to its specific combination of a hexylphenyl group and two hydroxyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
75552-38-4 |
---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
2-(4-hexylphenyl)propane-1,3-diol |
InChI |
InChI=1S/C15H24O2/c1-2-3-4-5-6-13-7-9-14(10-8-13)15(11-16)12-17/h7-10,15-17H,2-6,11-12H2,1H3 |
InChI Key |
IMHNCOIBUCQPRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.